1-((2-Methoxyphenyl)thio)propan-2-one
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Overview
Description
1-((2-Methoxyphenyl)thio)propan-2-one is an organic compound with the molecular formula C10H12O2S It is a thioether derivative of propanone, characterized by the presence of a methoxyphenyl group attached to a sulfur atom, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((2-Methoxyphenyl)thio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylthiol with propanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Methoxyphenyl)thio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenyl)thio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)propan-2-one: Similar structure but lacks the thioether group.
Thiopropamine: Contains a thiophene ring instead of a methoxyphenyl group.
4-Methoxyphenylacetone: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
1-((2-Methoxyphenyl)thio)propan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3 |
InChI Key |
XFRFXWPKIXJCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1OC |
Origin of Product |
United States |
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